![molecular formula C23H29N3O3S B2762511 (E)-N-[3-(4-benzyl-1,4-diazepan-1-yl)-3-oxopropyl]-2-phenylethenesulfonamide CAS No. 1050669-73-2](/img/structure/B2762511.png)
(E)-N-[3-(4-benzyl-1,4-diazepan-1-yl)-3-oxopropyl]-2-phenylethenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that likely contains a 1,4-diazepane ring structure . This structure is common in many pharmaceuticals and natural products due to its diverse biological properties .
Synthesis Analysis
While specific synthesis methods for this compound were not found, a related process involves the use of imine reductase-catalyzed intramolecular asymmetric reductive amination for the synthesis of chiral 1,4-diazepanes . This method has been used to synthesize a variety of substituted 1,4-diazepanes with high enantiomeric excess .Scientific Research Applications
- EN300-26587014 has been employed in one-pot syntheses of 1,4-disubstituted 1,2,3-triazoles via Huisgen 1,3-dipolar cycloaddition reactions . In this process, it serves as a key reagent, facilitating the formation of triazoles from terminal alkynes, benzyl/allyl/alkyl halides, and NaN3 in water at room temperature. The use of silica-supported copper(I) oxide (SiO2–Cu2O) as a catalyst ensures easy recovery and reusability, making the process economical.
- EN300-26587014 is part of an elegant method for “skeletal editing” of organic molecules by nitrogen atom deletion. Researchers from the University of Chicago developed this strategy, utilizing an anomeric N-pivaloyloxy-N-alkoxyamide amide as the key reagent . The ability to selectively remove nitrogen atoms opens up possibilities for targeted modifications in drug discovery and materials science.
- In the field of petroleum engineering, EN300-26587014 has shown promise in enhancing heavy oil recovery. Laboratory studies demonstrated that polymers containing this compound could increase heavy oil recovery by over 20% . Field cases in China, Turkey, and Oman further validated the success of polymer flooding in heavy oil reservoirs. Challenges remain in maintaining polymer viscosity during surface injection and under reservoir conditions.
- Palladium-catalyzed asymmetric synthesis of 3,3-disubstituted isoindolinones has been achieved using EN300-26587014. The tandem Heck/Suzuki coupling of 1,1-disubstituted enamides with aryl/alkenyl boronic acids under mild conditions yields isoindolinones with high enantioselectivity . This application highlights its potential in pharmaceutical and fine chemical synthesis.
- Researchers have incorporated EN300-26587014 into Mn(II)/Cu(II)-based coordination frameworks. Spectroelectrochemical studies provided insights into its redox behavior . These frameworks hold promise for applications in catalysis, sensing, and energy storage.
Chemical Synthesis and Catalysis
Organic Molecule Editing
Heavy Oil Recovery
Asymmetric Synthesis
Coordination Frameworks and Redox Chemistry
Future Directions
While specific future directions for this compound are not available, research into similar compounds, such as 1,4-diazepanes, continues to be a significant area of interest in the pharmaceutical industry . These compounds have shown promise in the treatment of various conditions, suggesting potential future applications for similar compounds .
properties
IUPAC Name |
(E)-N-[3-(4-benzyl-1,4-diazepan-1-yl)-3-oxopropyl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3S/c27-23(12-14-24-30(28,29)19-13-21-8-3-1-4-9-21)26-16-7-15-25(17-18-26)20-22-10-5-2-6-11-22/h1-6,8-11,13,19,24H,7,12,14-18,20H2/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZMLONBGQAAMD-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)CCNS(=O)(=O)C=CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN(C1)C(=O)CCNS(=O)(=O)/C=C/C2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-[3-(4-benzyl-1,4-diazepan-1-yl)-3-oxopropyl]-2-phenylethenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide](/img/structure/B2762429.png)
![N-(4-tert-butylphenyl)-3-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)propanamide](/img/structure/B2762430.png)
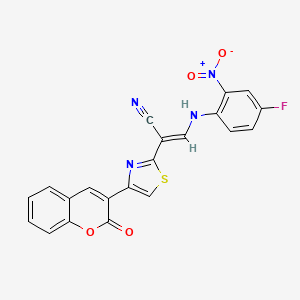

![3-ethyl-1-methyl-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2762434.png)


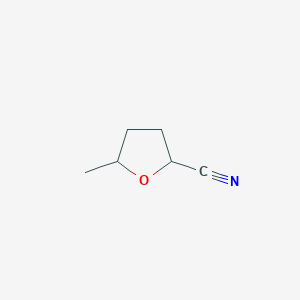
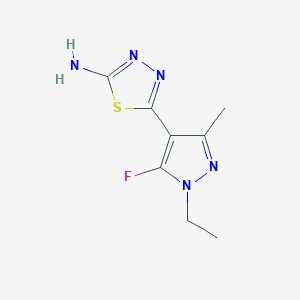

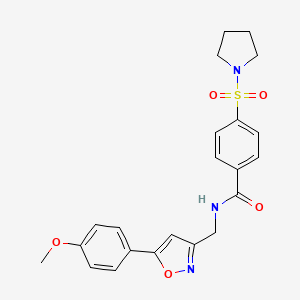
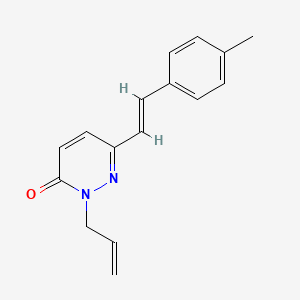
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-phenoxyethanone](/img/structure/B2762450.png)
![N'-(4-Ethylphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2762451.png)